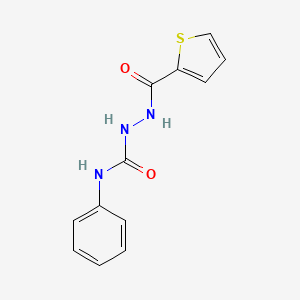

1-Phenyl-3-(thiophene-2-carbonylamino)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

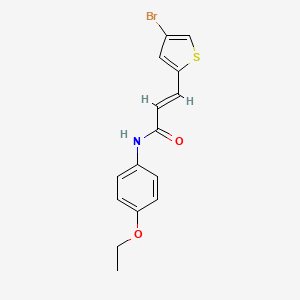

“1-Phenyl-3-(thiophene-2-carbonylamino)urea” is a compound that belongs to the class of thiophene derivatives . Thiophene derivatives have been gaining attention due to their potential biological activities and are used by medicinal chemists to develop advanced compounds with a variety of biological effects .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Some of the significant synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .

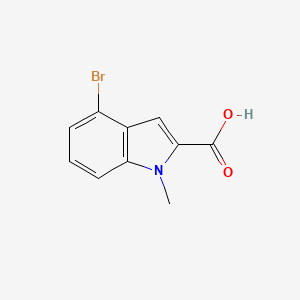

Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Chemical Reactions Analysis

Thiophene derivatives participate in various chemical reactions. For instance, the Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . The Paal–Knorr reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Scientific Research Applications

Structure and Chemical Reactivity

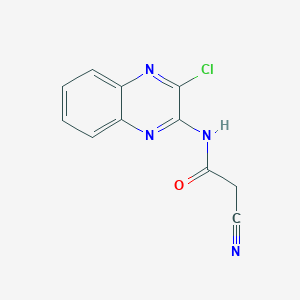

Research has explored the structural aspects and chemical reactivity of related compounds, highlighting the importance of urea derivatives in synthetic chemistry. For instance, studies on carbamoylated phenylaminopyridines reveal insights into nucleophilic reactions, supporting the structural assignment through spectroscopic techniques (Mørkved, 1986). Such foundational work underscores the reactivity of phenyl and thiophene substituted ureas, which could be leveraged in designing novel compounds with specific chemical properties.

Photocatalytic Applications

The integration of phenylurea into carbon nitride photocatalysts, as demonstrated by Zhang and Wang (2013), modifies the optical and electronic properties of graphitic carbon nitride, enhancing its photocatalytic activity for hydrogen evolution (Zhang & Wang, 2013). This application is particularly significant in the context of renewable energy sources, where efficient and stable photocatalysts are crucial for sustainable hydrogen production.

Anion Sensing and Detection

Research on urea-functionalized polymers illustrates their potential in anion sensing, showcasing the ability of such materials to undergo colorimetric responses upon anion binding. Poly(phenylacetylene) with urea groups, for example, exhibits a positive allosteric binding mode, enabling the detection of various anions through color changes, which has implications for environmental monitoring and chemical sensing applications (Sakai et al., 2010).

Plant Biology and Cytokinin Activity

Urea derivatives also play a role in plant biology, acting as cytokinin mimics to regulate plant growth and development. The study of urea derivatives, such as N-phenyl-N'-(2-chloro-4-pyridyl)urea, highlights their cytokinin-like activity, which can exceed that of traditional adenine compounds. This area of research offers valuable insights into developing new agricultural chemicals to enhance crop yields and manage plant growth (Ricci & Bertoletti, 2009).

Mechanism of Action

While the specific mechanism of action for “1-Phenyl-3-(thiophene-2-carbonylamino)urea” is not mentioned in the search results, it’s worth noting that many thiophene derivatives exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Safety and Hazards

Future Directions

The future directions for “1-Phenyl-3-(thiophene-2-carbonylamino)urea” and related compounds involve further exploration of their potential biological activities. For instance, a series of benzo[b]thiophene-diaryl urea derivatives were synthesized and evaluated for their potential anticancer effect . Compound 17d demonstrated the highest activity and can be considered as a promising scaffold for further optimization towards the development of new anticancer agents .

properties

IUPAC Name |

1-phenyl-3-(thiophene-2-carbonylamino)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2S/c16-11(10-7-4-8-18-10)14-15-12(17)13-9-5-2-1-3-6-9/h1-8H,(H,14,16)(H2,13,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHPVACPJTROCHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxyphenethyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2997347.png)

![3-((1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2997353.png)

![N~4~-(4-chlorophenyl)-N~6~-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2997359.png)

![3-({[1-(phenoxyacetyl)-4,5-dihydro-1H-imidazol-2-yl]thio}methyl)pyridine](/img/structure/B2997360.png)

![Ethyl 5-(3-(4-methoxyphenyl)propanamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2997367.png)